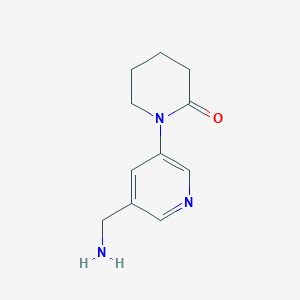
1-(5-(Aminomethyl)pyridin-3-yl)piperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-(Aminomethyl)pyridin-3-yl)piperidin-2-one is a compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Aminomethyl)pyridin-3-yl)piperidin-2-one typically involves the reaction of 3-cyanopyridine with ethyl acetate under basic conditions. The reaction mixture is then subjected to catalytic hydrogenation in the presence of Raney nickel to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes, ensuring high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-(Aminomethyl)pyridin-3-yl)piperidin-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(5-(Aminomethyl)pyridin-3-yl)piperidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 1-(5-(Aminomethyl)pyridin-3-yl)piperidin-2-one involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of serine/threonine-protein kinases, leading to altered cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(5-(Aminomethyl)pyridin-2-yl)pyrrolidin-3-ol
- 2-(Aminomethyl)piperidine
- 3-(5-{[4-(Aminomethyl)piperidin-1-yl]methyl}-1H-indol-2-yl)quinolin-2(1H)-one
Uniqueness
1-(5-(Aminomethyl)pyridin-3-yl)piperidin-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its piperidine and pyridine moieties make it a versatile scaffold for the development of new therapeutic agents .
Propriétés
Formule moléculaire |
C11H15N3O |
|---|---|
Poids moléculaire |
205.26 g/mol |
Nom IUPAC |
1-[5-(aminomethyl)pyridin-3-yl]piperidin-2-one |
InChI |
InChI=1S/C11H15N3O/c12-6-9-5-10(8-13-7-9)14-4-2-1-3-11(14)15/h5,7-8H,1-4,6,12H2 |
Clé InChI |
ARNGUZGXHQEPLY-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C(=O)C1)C2=CN=CC(=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


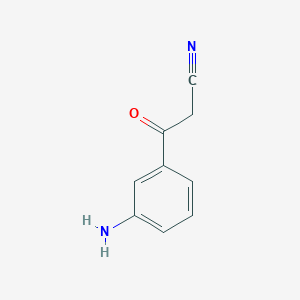
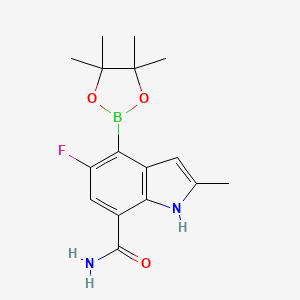

![3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B14884678.png)
![23-Bromo-2,5,8,11,14,17,20-heptaoxabicyclo[19.4.0]pentacosa-1(21),22,24-triene](/img/structure/B14884685.png)
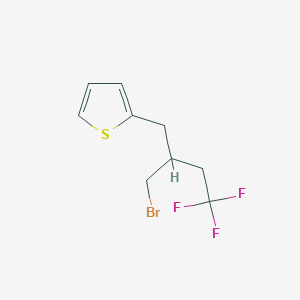
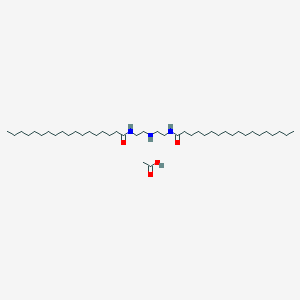
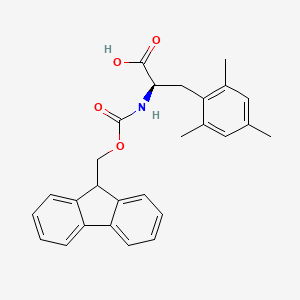
![Ethyl (6-(benzylamino)-7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)glycinate](/img/structure/B14884696.png)
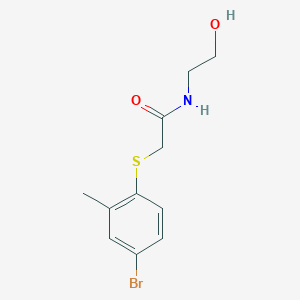
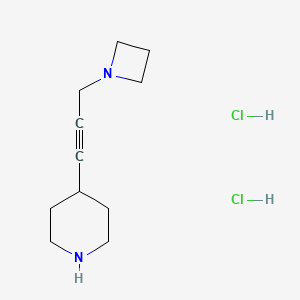

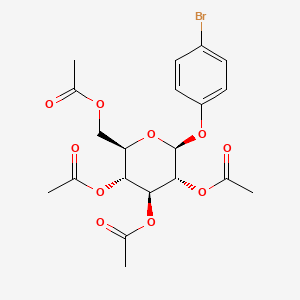
![2-Bromo-1-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B14884739.png)
